6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Description
6-tert-Butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a 1,2,4-triazin-5-one derivative characterized by:
- A 6-tert-butyl group enhancing steric bulk and hydrophobic interactions.
- A (E)-configured Schiff base formed via condensation of the 4-amino group with 2,4-dimethoxybenzaldehyde, introducing aromaticity and electron-donating methoxy substituents .
This compound belongs to a class of acylhydrazone-modified triazinones, synthesized through reactions of 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with aromatic aldehydes under acidic conditions . Its structural motif is associated with herbicidal activity, as seen in analogues like metribuzin derivatives .
Properties
IUPAC Name |
6-tert-butyl-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)14-15(22)21(16(25-6)20-19-14)18-10-11-7-8-12(23-4)9-13(11)24-5/h7-10H,1-6H3/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOSZFNRZPNEGC-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=C(C=C(C=C2)OC)OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=C(C=C(C=C2)OC)OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one in the presence of a suitable base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The triazine ring and the imine group may play a crucial role in its binding affinity and biological activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., methoxy) on the aromatic aldehyde enhance UV absorption (λmax ~313 nm) and photostability .
- Schiff base geometry : The (E)-configuration is critical for planar molecular alignment, optimizing interactions with biological targets like acetolactate synthase (ALS) in plants .
- Methylsulfanyl vs. sulfhydryl : The SMe group increases lipophilicity (logP ~2.8) compared to sulfhydryl derivatives, improving membrane permeability .
Physicochemical and Environmental Properties
Degradation Pathways:
- The target compound degrades via hydrolysis of the Schiff base to yield 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, which further breaks down into non-toxic metabolites (e.g., 6-t-butyl-3-methylthio-triazin-5-one) .
Biological Activity
The compound 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, characterized by its unique structural features that include a tert-butyl group, a dimethoxyphenyl moiety, and a methylsulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{20}N_{4}O_{2}S
- Molecular Weight : 320.42 g/mol
- IUPAC Name : 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring structure is known to participate in various biochemical pathways, potentially influencing enzyme activity or receptor binding.
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various studies have demonstrated that similar triazine compounds possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the methylsulfanyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against microbial cells.
Anticancer Properties
Several studies have explored the anticancer potential of triazine derivatives:
- Mechanistic Insights : Triazines are known to inhibit DNA synthesis and induce apoptosis in cancer cells. The specific interactions between the compound and cellular targets (e.g., topoisomerases) can lead to cell cycle arrest and programmed cell death.
- Case Studies : In a study involving various cancer cell lines, compounds structurally similar to our target compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
Anti-inflammatory Effects
Emerging evidence suggests that certain triazine derivatives can modulate inflammatory responses:
- Cytokine Modulation : In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases.
Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazine core via cyclization reactions.
- Introduction of the tert-butyl and methylsulfanyl groups through alkylation methods.
- Condensation with dimethoxybenzaldehyde to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
